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molecular formula C7H5ClOS B8359521 5-Chloro-thiosalicylaldehyde

5-Chloro-thiosalicylaldehyde

Cat. No. B8359521
M. Wt: 172.63 g/mol
InChI Key: KXROLIMITWZWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06806288B1

Procedure details

Tetramethylethylenediamine (TMEDA) (10.44 mL, 8.035 g, 69.15 mmol) was added via syringe to n-BuLi (43.22 mL of 1.6 M in hexanes, 69.15 mmol) and the solution was chilled to 0° C. A solution of 4-chlorothiophenol (5.00 g, 34.57 mmol) in cyclohexane (25 mL) was added with stirring over 1 hour. The resulting tan slurry was stirred overnight at room temperature, chilled to 0° C., and DMF (2.94 mL, 2.78 g, 38.03 mmol) was added via syringe over 2 minutes. The resulting gummy slurry was stirred at room temperature for 30 hours and became a powdery suspension. A mixture of 2 N HCl and ice was added to the reaction mixture until the pH became acidic (pH=1). During this addition, the mixture warmed and became first red and then pale yellow. This mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over MgSO4, (filtered and concentrated in vacuo yielding a clear red-brown oil. This oil was triturated with hexanes yielding a red-brown semisolid. This semisolid was purified by plug flash chromatography over silica gel, eluting with 1:1, hexanes:dichloromethane to afford 5-chloro-thiosalicylaldehyde (0.858 g, 14%) as an intensely yellow solid suitable for use without further purification.
Quantity
10.44 mL
Type
reactant
Reaction Step One
Quantity
43.22 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.94 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C)CCN(C)C.[Li]CCCC.[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([SH:21])=[CH:17][CH:16]=1.CN([CH:25]=[O:26])C.Cl>C1CCCCC1>[Cl:14][C:15]1[CH:20]=[C:19]([CH:25]=[O:26])[C:18]([SH:21])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
10.44 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
43.22 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCCCC1
Step Three
Name
Quantity
2.94 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring over 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting tan slurry was stirred overnight at room temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
chilled to 0° C.
STIRRING
Type
STIRRING
Details
The resulting gummy slurry was stirred at room temperature for 30 hours
Duration
30 h
ADDITION
Type
ADDITION
Details
was added to the reaction mixture until the pH
ADDITION
Type
ADDITION
Details
During this addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture warmed
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
(filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
yielding a clear red-brown oil
CUSTOM
Type
CUSTOM
Details
This oil was triturated with hexanes yielding a red-brown semisolid
CUSTOM
Type
CUSTOM
Details
This semisolid was purified by plug flash chromatography over silica gel
WASH
Type
WASH
Details
eluting with 1:1, hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C(C=O)=C1)S
Measurements
Type Value Analysis
AMOUNT: MASS 0.858 g
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 14.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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